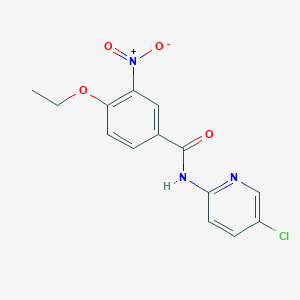

N-(5-chloro-2-pyridinyl)-4-ethoxy-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with basic organic compounds and proceeding through a series of condensations, nitration, chlorination, and functional group modifications. For instance, the synthesis of a structurally similar compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps (Huang et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray diffraction and density functional theory (DFT) calculations, reveals the geometrical parameters, crystal systems, and electronic properties of the compound. Such analyses offer insights into the bond lengths, angles, and the overall stability of the compound. For example, the crystal structure determination of a related compound revealed it belongs to the tetragonal system, highlighting the importance of geometric optimization and electronic structure understanding (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2-pyridinyl)-4-ethoxy-3-nitrobenzamide may include its participation in substitution reactions, potential for forming derivatives, and reactivity under different conditions. The compound’s nitro group, for instance, could undergo reduction to amines, influencing its chemical behavior and reactivity.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are crucial for understanding their application potential. These properties are determined through experimental methods such as NMR, IR spectroscopy, and melting point determination.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and stability under various conditions, are essential for predicting the compound's reactivity and interactions with other molecules. Studies on similar compounds have shown how modifications in the molecular structure can significantly affect their chemical behavior and reactivity (Huang et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity in Cancer Research

One area of application for derivatives of nitrobenzamide compounds, closely related to "N-(5-chloro-2-pyridinyl)-4-ethoxy-3-nitrobenzamide," involves the synthesis and evaluation of their cytotoxic effects against cancer cell lines. For example, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, utilizing starting benzamides prepared from 5-chloro-2-nitrobenzoic acid, showed significant cytotoxic effects toward certain cancer cell lines, including human monocytic leukemia and human hepatoma cells. These findings suggest potential applications in cancer therapy, highlighting the importance of such compounds in the development of new anticancer agents (M. Hour et al., 2007).

Antimicrobial and Antibacterial Agent Development

Nitrofurantoin, an antibacterial agent, forms molecular complexes with various pyridyl bases, demonstrating the utility of nitrobenzamide derivatives in exploring new solid forms involving active pharmaceutical ingredients (APIs). This research points to the potential of "this compound" derivatives in developing novel antimicrobial agents through the formation of molecular complexes and salts, which could lead to enhanced stability and bioavailability of these compounds (Venu R. Vangala et al., 2013).

Exploration of Molecular Interactions and Crystal Engineering

Research into the molecular interactions and crystal engineering aspects of nitrobenzamide compounds, akin to "this compound," explores their potential in designing materials with specific physical properties. For instance, the study of molecular tapes mediated via hydrogen bonds and halogen bonds in complexes of nitrobenzoic acid and pyridine derivatives opens avenues for crystal design. These findings are crucial for the development of materials with predetermined crystal structures and properties, which have broad implications ranging from pharmaceuticals to materials science (B. K. Saha et al., 2005).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYAEXPEOUXHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977719 |

Source

|

| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6212-64-2 |

Source

|

| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)